molecular formula C10H16Cl2N2 B1423808 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride CAS No. 861352-50-3

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride

Cat. No.: B1423808
CAS No.: 861352-50-3
M. Wt: 235.15 g/mol
InChI Key: TYIQGMHXLVRFKD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride is a chemical compound with the molecular formula C10H15ClN2 and a molar mass of 198.69 g/mol. This compound is a derivative of tetralin, a bicyclic hydrocarbon, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1,2,3,4-tetrahydronaphthalene-2,7-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in anhydrous ether or methanol under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reduction reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield naphthalene derivatives and other oxidized products.

  • Reduction: Reduction reactions typically produce tetrahydro derivatives of the starting material.

  • Substitution: Substitution reactions can lead to the formation of various substituted naphthalene derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2,3,4-tetrahydro-naphthalene-2,7-diamine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride is similar to other naphthalene derivatives, such as naphthalene-2,6-diamine and naphthalene-2,7-diamine. it is unique in its chemical structure and properties, which make it suitable for specific applications. The presence of the dihydrochloride group enhances its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;;/h1,3,5,10H,2,4,6,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIQGMHXLVRFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695770
Record name 1,2,3,4-Tetrahydronaphthalene-2,7-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861352-50-3
Record name 1,2,3,4-Tetrahydronaphthalene-2,7-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride
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